2-Thiazolamine, 5-(chloromethyl)-
Description
2-Thiazolamine, 5-(chloromethyl)- is a thiazole derivative featuring a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound is substituted with an amine group at the 2-position and a chloromethyl (-CH₂Cl) group at the 5-position (Fig. 1). The chloromethyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-1-3-2-7-4(6)8-3/h2H,1H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQHHGSQCQVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475761 | |
| Record name | 2-Thiazolamine, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69341-83-9 | |
| Record name | 2-Thiazolamine, 5-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-(chloromethyl)- typically involves the reaction of thiosemicarbazide with α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps. The reaction conditions often include the use of chlorinating agents such as chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for 2-Thiazolamine, 5-(chloromethyl)- involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-(chloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents like thionyl chloride. The reaction conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted thiazole derivatives .
Scientific Research Applications
Pharmacological Properties
The 2-thiazolamine scaffold is associated with a wide range of biological activities, making it a valuable component in drug discovery. The following pharmacological properties have been reported:
- Anticancer Activity : Numerous derivatives of thiazolamines have shown potent anticancer effects against various cancer cell lines. For instance, compounds derived from the 2-aminothiazole core exhibit selective nanomolar inhibitory activity against breast, leukemia, lung, colon, and prostate cancer cells . The introduction of specific substituents on the thiazole ring has been shown to enhance the antitumor activity significantly .
- Antimicrobial Activity : Thiazole derivatives have demonstrated broad-spectrum antimicrobial properties. Studies indicate that aminothiazole compounds can inhibit the growth of several bacterial strains and fungi . Their mechanism often involves interference with the microbial cell wall synthesis or metabolic pathways.
- Antiviral and Antiparasitic Effects : Some thiazole derivatives have shown promise in treating viral infections and parasitic diseases. Their ability to inhibit specific viral enzymes or disrupt replication cycles has been documented in various studies .
Case Study 1: Anticancer Applications
Research has indicated that specific thiazolamine derivatives exhibit significant cytotoxicity against human cancer cell lines. One study highlighted a series of compounds that showed promising results against K562 leukemia cells, with some derivatives achieving over 90% inhibition at low concentrations .
Case Study 2: Antimicrobial Efficacy
A series of aminothiazole compounds were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives possessed MIC values comparable to established antibiotics, indicating their potential as alternative therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-(chloromethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Group Influence
- Chloromethyl vs. Chloro Substituents : The -CH₂Cl group in 2-Thiazolamine, 5-(chloromethyl)- exhibits higher reactivity than the -Cl substituent in 5-Chloro-2-thiazolamine hydrochloride. The labile chlorine in -CH₂Cl facilitates nucleophilic displacement (e.g., with amines or thiols), making it valuable for synthesizing functionalized derivatives . In contrast, the ring-bound -Cl in the hydrochloride derivative is less reactive, favoring stability in aqueous environments .
- Steric Effects : Bulky substituents like the 2-methylpropyl group in 2-Thiazolamine,5-(2-methylpropyl)- hinder reaction kinetics due to steric hindrance, whereas smaller groups (e.g., -CH₃ or -CH₂Cl) allow easier access to reactive sites .
- Aromatic vs. Aliphatic Groups : The 3-chlorophenyl group in 5-(3-Chlorophenyl)-4-methylthiazol-2-amine introduces electronic effects (e.g., electron-withdrawing Cl) and enhances intermolecular interactions, which are advantageous in pharmaceutical applications .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 5-Chloro-2-thiazolamine hydrochloride) exhibit higher water solubility due to ionic character, whereas lipophilic groups (e.g., 2-methylpropyl or phenyl) reduce aqueous solubility .
- Thermal Stability : Aromatic substituents (e.g., phenyl or chlorophenyl) improve thermal stability compared to aliphatic chains, as seen in 5-(3-Chlorophenyl)-4-methylthiazol-2-amine .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Thiazolamine, 5-(chloromethyl)-, and what key intermediates are involved?
- Methodological Answer : The synthesis of chloro-substituted thiazoles often involves halogenation or substitution reactions. For example, thionyl chloride (SOCl₂) in basic (pyridine) or acidic (H₂SO₄) media can introduce chloro groups into aromatic systems, as demonstrated in the preparation of 5-chloro-benzo[c][1,2,5]thiadiazole . Intermediate steps may include diazenylation (e.g., coupling with aryl diazonium salts) to stabilize reactive positions . Key intermediates like 4-chloro-o-phenylenediamine derivatives are critical for ring closure and functionalization.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing 2-Thiazolamine, 5-(chloromethyl)-?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is effective for volatile derivatives, while nuclear magnetic resonance (NMR) is essential for structural elucidation of the thiazole ring and chloro-methyl substituent. NIST spectral databases provide reference data for fragmentation patterns and retention indices . High-performance liquid chromatography (HPLC) with UV detection can resolve impurities in polar solvents.
Q. How can researchers mitigate challenges in purifying 2-Thiazolamine, 5-(chloromethyl)-?
- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with silica gel and ethyl acetate/hexane gradients is recommended. For thermally unstable derivatives, low-temperature crystallization or preparative thin-layer chromatography (TLC) minimizes decomposition. Monitoring by TLC or HPLC ensures purity .
Advanced Research Questions
Q. How does the chloro-methyl substituent influence the compound’s reactivity in nucleophilic substitution and cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the methyl position, making it susceptible to nucleophilic attack (e.g., by amines or thiols). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace the chloro group with aryl/heteroaryl moieties. Kinetic studies using ¹H NMR or LC-MS track reaction progress and byproduct formation .
Q. What strategies address discrepancies in reported pharmacological activity data for 2-Thiazolamine derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity). For example, antimicrobial activity of thiadiazole derivatives is pH-dependent due to protonation effects on solubility . Standardizing protocols (e.g., MIC assays at pH 7.4) and validating results with orthogonal assays (e.g., fluorescence-based viability tests) improve reproducibility.
Q. How can computational modeling predict the interaction of 2-Thiazolamine, 5-(chloromethyl)- with biological targets like kinases or viral proteases?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. The chloro-methyl group’s steric and electronic effects are analyzed using density functional theory (DFT) to optimize binding affinity. Pharmacophore mapping against known inhibitors (e.g., kinase ATP-binding sites) identifies structural motifs for modification .
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring reveals degradation pathways. Hydrolysis of the chloro-methyl group in aqueous buffers generates hydroxymethyl derivatives, while oxidation forms sulfoxides. Stabilizers like antioxidants (e.g., BHT) or lyophilization in inert atmospheres prolong shelf life .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the cytotoxicity of 2-Thiazolamine, 5-(chloromethyl)- in cancer cell lines?
- Methodological Answer : Discrepancies may stem from cell line heterogeneity (e.g., p53 status) or assay sensitivity. Validate results using clonogenic assays, apoptosis markers (Annexin V/PI), and RNA-seq to identify off-target effects. Cross-referencing with databases like NCI-60 provides context for cell-specific responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
